![molecular formula C27H24ClNO5S3 B11034153 dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034153.png)

dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

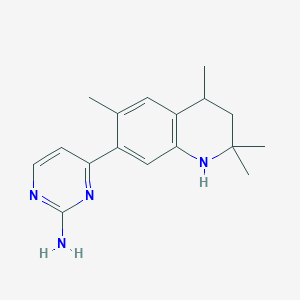

Dimethyl-2-{1-[(2-Chlorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-2-{1-[(2-Chlorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen.

Synthese des Chinolinkernes: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, bei der Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol kondensiert wird.

Einführung der Thioxogruppe: Die Thioxogruppe kann durch Reaktion des Chinolinderivats mit Lawessons Reagenz eingeführt werden, einem gängigen Reagenz für die Thionierung von Carbonylverbindungen.

Bildung der Dithiol-Einheit: Die Dithiol-Einheit kann durch Reaktion des Zwischenprodukts mit Schwefelkohlenstoff und einer geeigneten Base synthetisiert werden, gefolgt von einer Veresterung mit Methanol zur Bildung des Dimethylesters.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethyl-2-{1-[(2-Chlorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung der entsprechenden Alkohole oder Amine führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorphenylgruppe auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nucleophile wie Natriumazid oder Thioharnstoff in polaren Lösungsmitteln.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohole oder Amine.

Substitution: Azide oder Thiole.

Wissenschaftliche Forschungsanwendungen

Dimethyl-2-{1-[(2-Chlorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Antikrebsmittel untersucht, da es bestimmte Enzyme hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung von organischen Halbleitern und photovoltaischen Materialien.

Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung heterocyclischer Verbindungen.

Wirkmechanismus

Der Mechanismus, durch den Dimethyl-2-{1-[(2-Chlorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat seine Wirkung entfaltet, beinhaltet die Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so den Zugang des Substrats blockiert. Darüber hinaus kann seine Fähigkeit, mit Zellmembranen zu interagieren, normale Zellfunktionen stören und zu Zelltod in Krebszellen führen.

Wirkmechanismus

The mechanism of action of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core and chlorobenzoyl group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Dimethyl-2-{1-[(2-Bromphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat

- Dimethyl-2-{1-[(2-Fluorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat

Einzigartigkeit

Die Einzigartigkeit von Dimethyl-2-{1-[(2-Chlorphenyl)carbonyl]-2,2,6,7-Tetramethyl-3-thioxo-2,3-dihydrochinolin-4(1H)-yliden}-1,3-dithiol-4,5-dicarboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Insbesondere das Vorhandensein der Chlorphenylgruppe erhöht sein Potenzial als pharmakologisch wirksame Verbindung im Vergleich zu seinen bromierten oder fluorierten Analogen.

Eigenschaften

Molekularformel |

C27H24ClNO5S3 |

|---|---|

Molekulargewicht |

574.1 g/mol |

IUPAC-Name |

dimethyl 2-[1-(2-chlorobenzoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C27H24ClNO5S3/c1-13-11-16-18(12-14(13)2)29(23(30)15-9-7-8-10-17(15)28)27(3,4)22(35)19(16)26-36-20(24(31)33-5)21(37-26)25(32)34-6/h7-12H,1-6H3 |

InChI-Schlüssel |

NKTXAMIPCRFEDI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide](/img/structure/B11034076.png)

![8,9-dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034080.png)

![6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11034084.png)

![N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylbut-2-ynamide](/img/structure/B11034088.png)

![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11034094.png)

![{(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11034108.png)

![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11034120.png)

![(1'Z)-6',6'-dimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11034155.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11034158.png)

![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11034160.png)